azépines

Azepines are a class of heterocyclic compounds characterized by a seven-membered ring structure containing five carbon atoms and three nitrogen atoms, with the nitrogen atoms typically positioned in a 1,4 or 1,2 pattern. These molecules exhibit significant structural diversity, enabling their application across various fields such as pharmaceuticals, agrochemicals, and materials science.

In the pharmaceutical industry, azepines have gained attention due to their diverse biological activities. They are frequently used as lead structures for developing drugs targeting a wide range of diseases, including neurodegenerative disorders, psychiatric conditions, and inflammatory responses. The nitrogen atoms in azepine rings contribute to the potential for hydrogen bonding and electrostatic interactions, which can enhance the drug's binding affinity to target proteins.

Azepines also find applications in agrochemicals, where their unique structural features allow them to act as herbicides or fungicides by interfering with critical biological processes. Furthermore, due to their inherent chemical stability and solubility properties, azepine derivatives are increasingly explored for use in polymers and other materials, offering promising opportunities for novel material development.

Overall, the versatility of azepines makes them a valuable compound in various scientific disciplines, driving ongoing research into their potential applications.

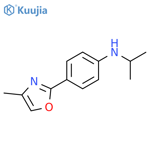

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

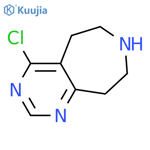

|

4-chloro-5H,6H,7H,8H,9H-pyrimido4,5-dazepine | 1057338-28-9 | C8H10ClN3 |

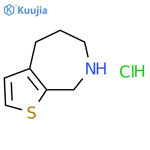

|

5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine;hydrochloride | 1799420-94-2 | C8H12ClNS |

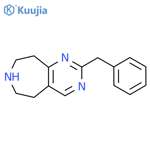

|

2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 1065110-62-4 | C15H17N3 |

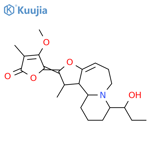

|

Stemokerrin | 610756-23-5 | C22H31NO5 |

|

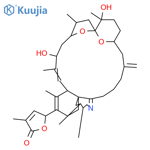

Spirolide I; 2,3-Didehydro | 1172640-75-3 | C40H59NO6 |

|

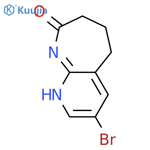

3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | 620175-57-7 | C9H9N2OBr |

|

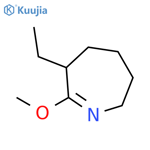

2H-Azepine, 6-ethyl-3,4,5,6-tetrahydro-7-methoxy- | 62353-58-6 | C9H17NO |

|

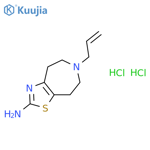

Talipexole dihydrochloride | 36085-73-1 | C10H15N3S.2[HCl] |

|

Pyrimido[1,6-a]azepine | 19565-76-5 | C9H8N2 |

|

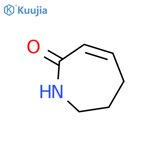

2,5,6,7-tetrahydro-1H-azepin-2-one | 2228-79-7 | C6H9NO |

Littérature connexe

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

Fournisseurs recommandés

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

-

Ganoderlactone D Cas No: 1801934-15-5

Ganoderlactone D Cas No: 1801934-15-5